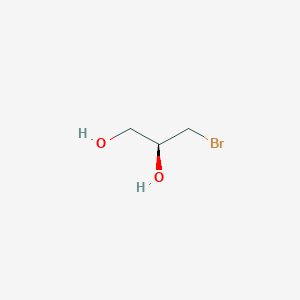

(S)-3-Bromopropane-1,2-diol

Description

BenchChem offers high-quality (S)-3-Bromopropane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Bromopropane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-bromopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBFQOUHOCRXDL-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CBr)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Thematic Significance of Chiral Brominated Alcohols in Organic Synthesis

Chiral alcohols are optically active compounds that possess at least one asymmetric carbon atom, making them crucial in various biochemical and synthetic processes. wisdomlib.org Their value is particularly pronounced in pharmaceutical development, where the specific three-dimensional arrangement of a molecule can dictate its efficacy and interaction with biological targets. wisdomlib.orgvulcanchem.com Brominated organic compounds are also pivotal in synthesis, serving as versatile intermediates for transformations like substitutions, cyclizations, and oxidations. acs.org

The combination of these two features in chiral brominated alcohols creates a powerful class of reagents. The bromine atom acts as a good leaving group, susceptible to nucleophilic substitution, while the chiral diol functionality provides a scaffold for constructing stereochemically defined molecules. vulcanchem.com This dual reactivity allows for the strategic introduction of various functional groups with high stereocontrol, a cornerstone of modern asymmetric synthesis. nih.gov The ability to build complex molecules from readily available, enantiomerically pure starting materials, often referred to as the "chiral pool," is a fundamental strategy in the synthesis of natural products and pharmaceuticals. nih.gov

Overview of Key Academic Research Trajectories for S 3 Bromopropane 1,2 Diol

Enantioselective and Stereocontrolled Synthesis Pathways

Modern synthetic efforts have largely shifted from classical resolution techniques to more efficient and atom-economical catalytic asymmetric methods that directly yield the desired (S)-enantiomer.

Catalytic Asymmetric Approaches to (S)-3-Bromopropane-1,2-diol

A significant advancement in the synthesis of chiral halohydrins was reported by Schaus and colleagues in 2002, utilizing a chiral salen-Co(III) catalyst developed by Jacobsen. This method employs a kinetic resolution strategy where the catalyst selectively brominates the pro-R hydroxyl group of a meso-diol intermediate. This protocol has become a benchmark, achieving high enantiomeric excess (ee) and yields.

| Catalyst | Precursor | Enantiomeric Excess (ee) | Yield |

| Chiral salen-Co(III) | Meso-diol | Up to 92% | Up to 90% |

| Data sourced from BenchChem |

The hydrolytic kinetic resolution (HKR) of racemic epoxides is a powerful and widely adopted method for accessing enantiopure epoxides and 1,2-diols. thieme-connect.comgoogle.com Specifically, the HKR of racemic epibromohydrin using a chiral (R,R)-(salen)Co(III)-OAc catalyst provides access to (S)-3-bromopropane-1,2-diol with high enantiomeric purity. The reaction involves the selective hydrolysis of one enantiomer of the epoxide, leaving the other unreacted and thus enantioenriched. thieme-connect.com This method is highly efficient, often requiring only small amounts of catalyst and proceeding under mild conditions. thieme-connect.com

In some instances, dynamic kinetic resolution (DKR) can be even more effective. For example, with epibromohydrin as a substrate, the rate of racemization can be faster than the rate of ring-opening, leading to an efficient DKR. researchgate.net By optimizing reaction conditions such as pH and reactant concentrations, (S)-1-azido-3-bromo-2-propanol, a derivative of (S)-3-bromopropane-1,2-diol, has been obtained in high yield and enantiomeric excess. researchgate.net

| Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| (R,R)-(salen)Co(III)-OAc | Racemic Epibromohydrin | (S)-3-Bromopropane-1,2-diol | High | ≥96% |

| Halohydrin dehalogenase | Epibromohydrin | (S)-1-azido-3-bromo-2-propanol | 84% | 94% |

| Data sourced from BenchChem and ResearchGate researchgate.net |

Stereocontrolled C(sp³)-H Functionalization Strategies for (S)-3-Bromopropane-1,2-diol

Direct functionalization of C(sp³)-H bonds is an increasingly important strategy in organic synthesis due to its atom economy. nih.gov For the synthesis of (S)-3-bromopropane-1,2-diol, this can be achieved by temporarily protecting the diol functionality, for instance as an acetonide. nih.gov This directs the bromination to the desired carbon atom, and subsequent deprotection yields the final product with a high degree of stereochemical control. This approach is notable for its efficiency and applicability to readily available starting materials like 1,3-propanediol (B51772). nih.gov

Regioselective Bromination Strategies for Glycerol and its Derivatives toward (S)-3-Bromopropane-1,2-diol

Glycerol, an inexpensive and abundant chemical, is an attractive starting material for the synthesis of (S)-3-bromopropane-1,2-diol. However, the presence of three hydroxyl groups necessitates strategies to control the regioselectivity of the bromination reaction.

Role of Protective Group Chemistry in Directing Regioselectivity

Protecting groups are crucial tools in multi-step organic synthesis to ensure that specific functional groups react in a desired manner. wikipedia.orgorganic-chemistry.org In the context of synthesizing (S)-3-bromopropane-1,2-diol from glycerol, protecting groups are employed to mask the hydroxyl groups at the C1 and C2 positions, thereby directing bromination to the C3 position.

A common and effective strategy is the formation of an acetonide by reacting glycerol with acetone. This masks the 1,2-diol moiety, leaving the primary hydroxyl group at the C3 position available for bromination. Following the bromination step, the acetonide protecting group can be readily removed under acidic conditions to yield the desired (S)-3-bromopropane-1,2-diol. wikipedia.org This approach significantly improves the regioselectivity of the bromination, leading to high yields of the target compound.

| Protecting Group Strategy | Reagents/Conditions | Outcome |

| Acetonide Protection | Acetone, HBr, Room Temperature | Directs bromination to C3, yielding the product with 90-92% ee after deprotection. |

| Data sourced from BenchChem |

Optimization of Direct Bromination Conditions

Direct bromination approaches to synthesizing 3-bromopropane-1,2-diol often contend with challenges of regioselectivity. Early methods involving the direct reaction of glycerol with hydrobromic acid (HBr) typically result in a mixture of 1-bromo and 3-bromo isomers. To improve the selectivity for the desired 3-bromo product, modifications such as using sulfuric acid as a catalyst have been explored. Under these conditions, a 63% yield of 3-bromo-1,2-propanediol (B131886) was reported. However, this method requires stringent temperature control to minimize the formation of byproducts.

A more refined strategy to enhance regioselectivity involves the use of protecting groups. The 1,2-diol moiety of a glycerol derivative can be temporarily masked, for example, as an acetonide. This protection directs the bromination specifically to the C3 position. Following the bromination step, the protecting group is removed to yield the target diol. This protective group strategy has been shown to produce (S)-3-Bromopropane-1,2-diol with high enantiomeric excess (90–92% ee).

Another advanced approach involves the catalytic asymmetric bromination of 1,2-diol precursors. A notable method employs a chiral salen-Co(III) catalyst for the kinetic resolution of a meso-diol intermediate. The catalyst selectively brominates the pro-R hydroxyl group, achieving yields of up to 90% and an enantiomeric excess of 92%.

More recent developments in C(sp³)–H functionalization offer a modular strategy. In this method, a diol is protected as an acetonide, which then directs bromination to the tertiary carbon, followed by deprotection to yield the final product with high stereochemical control.

| Method | Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|

| Direct HBr Bromination | HBr, H₂SO₄ | 63 | Not Reported | |

| Acetonide Protection Strategy | Acetonide, Brominating Agent | 90-92 | 90-92 | |

| Catalytic Asymmetric Bromination | Chiral salen-Co(III), HBr | 90 | 92 |

Ring-Opening Reaction Paradigms for the Synthesis of (S)-3-Bromopropane-1,2-diol

Ring-opening reactions of strained cyclic ethers, such as oxetanes and epoxides, provide alternative and often highly selective routes to (S)-3-Bromopropane-1,2-diol.

Oxetanes, four-membered cyclic ethers, are more stable than their three-membered epoxide counterparts due to lower ring strain. researchgate.net Their ring-opening typically requires activation by Lewis acids or elevated temperatures. researchgate.net However, an efficient and mild method for the synthesis of 3-bromo-1,2-propanediol from 3-oxetanol has been developed using a carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) system. researchgate.net

This reaction is noteworthy because it achieves a selective ring-opening under standard bromination conditions, which was an unexpected outcome. researchgate.net The mechanism involves the activation of the hydroxyl group of 3-oxetanol by the PPh₃/CBr₄ reagent system. This is followed by an intramolecular ring-opening of the oxetane (B1205548), driven by the formation of the stable triphenylphosphine oxide byproduct. This approach provides a novel route to the desired product and has prompted further investigation into the mechanisms of oxetane ring-opening reactions under mild conditions. researchgate.net The reaction proceeds efficiently, providing a new synthetic tool for accessing 1,2-diol structures from 3-substituted oxetanes. researchgate.net

Epoxides are common precursors for the synthesis of halohydrins due to their high reactivity. The synthesis of 3-bromo-1,2-propanediol can be achieved through the hydrolysis of epibromohydrin. This reaction is generally carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, resulting in a moderate yield of 65%. researchgate.net

Another key precursor is glycidol (B123203) (an epoxypropanol). A straightforward synthesis involves the reaction of glycidol with 47% aqueous hydrogen bromide (HBr) in water at 0°C. tandfonline.com The reaction mixture is then stirred at room temperature, neutralized, and extracted to furnish 3-bromo-1,2-propanediol in a 59% yield. tandfonline.com

For the specific synthesis of the (S)-enantiomer, asymmetric dihydroxylation of allyl bromide using Sharpless methodology (AD-mix-β) can be employed. This catalytic system, which includes a chiral ligand, allows for the direct formation of (S)-3-Bromopropane-1,2-diol with high enantioselectivity. chemicalbook.comvulcanchem.com This method is a cornerstone of asymmetric synthesis, providing reliable access to the desired enantiomerically pure diol. chemicalbook.com

| Precursor | Reagents/Conditions | Yield (%) | Key Feature | Reference |

|---|---|---|---|---|

| 3-Oxetanol | CBr₄, PPh₃, CH₂Cl₂ | High | Mild conditions, unexpected selective ring-opening | researchgate.net |

| Epibromohydrin | p-toluenesulfonic acid, water | 65 | Acid-catalyzed hydrolysis | researchgate.net |

| Glycidol | 47% HBr, water, 0°C to RT | 59 | Direct hydrobromination of epoxide | tandfonline.com |

| Allyl Bromide | AD-mix-β, t-BuOH/H₂O | 55.5 | Asymmetric dihydroxylation for chiral synthesis | chemicalbook.com |

Comparative Analysis of Synthetic Efficiency and Scalability for (S)-3-Bromopropane-1,2-diol Production

The choice of a synthetic route for (S)-3-Bromopropane-1,2-diol depends on factors such as required purity, yield, cost, and scalability. Each of the discussed methodologies presents a unique profile of advantages and disadvantages.

Ring-Opening of Epoxides , such as the hydrolysis of epibromohydrin or the hydrobromination of glycidol, offers more direct access to the 3-bromo-1,2-propanediol backbone. researchgate.nettandfonline.com These methods generally provide moderate yields. The Sharpless asymmetric dihydroxylation of allyl bromide is highly effective for producing the enantiomerically pure (S)-isomer, but the reagents, particularly the osmium catalyst and chiral ligands, can be expensive, which may be a limiting factor for large-scale industrial production. chemicalbook.comvulcanchem.com

The Ring-Opening of 3-Oxetanol with PPh₃/CBr₄ is a highly efficient and innovative method that proceeds under mild conditions. researchgate.net This avoids the harsh acids or high temperatures required in other methods. Its scalability would depend on the cost and availability of the 3-oxetanol starting material and the stoichiometry of the phosphine (B1218219) reagent. The formation of triphenylphosphine oxide as a byproduct in stoichiometric amounts requires consideration for waste management in a large-scale process.

| Synthetic Paradigm | Advantages | Disadvantages | Scalability Considerations |

|---|---|---|---|

| Direct Bromination | Uses simple starting materials (e.g., glycerol). Protective group strategies can achieve high selectivity. | Poor regioselectivity without protection. May require harsh conditions or multiple steps (protection/deprotection). | Potentially scalable, but multi-step processes can reduce overall yield and increase cost. |

| Epoxide Ring-Opening | More direct route to the carbon skeleton. researchgate.nettandfonline.com Asymmetric methods (Sharpless) provide high enantiopurity. chemicalbook.com | Moderate yields in simple hydrolysis. researchgate.nettandfonline.com Expensive reagents for asymmetric versions (e.g., Os, chiral ligands). vulcanchem.com | Hydrolysis is scalable. Asymmetric catalysis scalability is limited by catalyst cost and loading. |

| Oxetane Ring-Opening | Very mild reaction conditions. researchgate.net High efficiency and novel reactivity. researchgate.net | Requires specific 3-oxetanol precursor. researchgate.net Generates stoichiometric phosphine oxide byproduct. researchgate.net | Dependent on the cost-effective supply of 3-oxetanol and efficient byproduct removal/recycling. |

Chemical Reactivity and Mechanistic Investigations of S 3 Bromopropane 1,2 Diol

Elucidation of Nucleophilic Substitution Reaction Mechanisms

The presence of a bromine atom on a primary carbon makes (S)-3-bromopropane-1,2-diol highly susceptible to nucleophilic substitution reactions. The mechanism of these reactions is predominantly of the SN2 (Substitution, Nucleophilic, Bimolecular) type. libretexts.org

In an SN2 reaction, a nucleophile directly attacks the electrophilic carbon atom bearing the leaving group (in this case, bromine). libretexts.orgyoutube.com This attack occurs from the side opposite to the carbon-bromine bond, leading to a single transition state where the nucleophile is forming a new bond as the bromide leaving group departs. libretexts.org The reaction proceeds in a single, concerted step with no intermediate formation. ucsb.edu Because (S)-3-bromopropane-1,2-diol is a primary haloalkane, there is minimal steric hindrance at the reaction center, which favors the SN2 pathway over the SN1 mechanism that involves a carbocation intermediate. youtube.com

A significant and characteristic reaction of halohydrins like (S)-3-bromopropane-1,2-diol is intramolecular nucleophilic substitution. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom. chemicalforums.com This process, an internal SN2 reaction, results in the displacement of the bromide ion and the formation of a three-membered cyclic ether, an epoxide. In the case of (S)-3-bromopropane-1,2-diol, this reaction yields (R)-glycidol, with an inversion of stereochemistry at the carbon that was attacked if it were chiral (in this specific intramolecular case, the attack is on the primary carbon).

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Reaction Steps | Two steps (with carbocation intermediate) | One step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

Oxidative and Reductive Transformation Pathways of (S)-3-Bromopropane-1,2-diol

The alcohol functionalities of (S)-3-bromopropane-1,2-diol can undergo various oxidative transformations, while the carbon-bromine bond is susceptible to reduction.

Oxidative Pathways: The oxidation of propanediols can proceed through several routes depending on the oxidizing agent and reaction conditions. Homogeneous oxidation of 1,2-propanediol can lead to the cleavage of the carbon-carbon bond, forming products such as formaldehyde (B43269) (HCHO) and acetaldehyde (B116499) (CH₃CHO). nih.gov Milder oxidation can selectively target the primary and secondary alcohol groups. Oxidation of the primary alcohol would yield 3-bromo-2-hydroxypropanal, which could be further oxidized to 3-bromo-2-hydroxypropanoic acid. Oxidation of the secondary alcohol would result in 1-bromo-3-hydroxypropan-2-one. More vigorous oxidation can lead to compounds like 3-bromolactate and 3-bromopyruvate. sigmaaldrich.com

Reductive Pathways: The primary site for reduction in (S)-3-bromopropane-1,2-diol is the carbon-bromine bond. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can replace the bromine atom with a hydrogen atom, yielding (S)-propane-1,2-diol. sctunisie.org This transformation is a common method for removing halogen functionalities in organic synthesis.

Table 2: Potential Transformation Products of (S)-3-Bromopropane-1,2-diol

| Transformation Type | Reagent Type | Potential Product(s) |

| Oxidation | Mild Oxidants | 3-Bromo-2-hydroxypropanal, 1-Bromo-3-hydroxypropan-2-one |

| Oxidation | Strong Oxidants | 3-Bromo-2-hydroxypropanoic acid, 3-Bromolactate, 3-Bromopyruvate |

| Oxidative Cleavage | O₂, High Temp | Formaldehyde, Acetaldehyde |

| Reduction | Reducing Agents (e.g., LiAlH₄) | (S)-Propane-1,2-diol |

Interaction of (S)-3-Bromopropane-1,2-diol in Enzyme-Catalyzed Hydrolysis Reactions

Enzymes are highly specific catalysts that can differentiate between enantiomers or prochiral centers in a molecule. While specific studies on the enzyme-catalyzed hydrolysis of the C-Br bond in (S)-3-bromopropane-1,2-diol are not extensively detailed in the provided results, the principles of enzymatic reactions can be applied. For instance, haloalkane dehalogenases are enzymes capable of cleaving carbon-halogen bonds. An appropriate dehalogenase could potentially catalyze the hydrolysis of the bromide in (S)-3-bromopropane-1,2-diol to produce (S)-propane-1,2,3-triol (glycerol).

Furthermore, enzymes like lipases are widely used for the kinetic resolution of racemic alcohols. sctunisie.org If one were to start with a racemic mixture of 3-bromopropane-1,2-diol, a lipase (B570770) could selectively acylate one of the enantiomers (e.g., the (R)-enantiomer) at one of its hydroxyl groups, leaving the (S)-enantiomer unreacted. This difference in reaction rate would allow for the separation of the acylated (R)-enantiomer from the unreacted (S)-3-bromopropane-1,2-diol, providing a route to obtain the enantiomerically pure compound.

Advanced Studies on Reaction Kinetics and Stereochemical Control

Table 3: Effect of Reactant Concentration on SN2 Reaction Rate

| Change in Concentration | [Substrate] | [Nucleophile] | Effect on Reaction Rate |

| Baseline | 1x | 1x | 1x |

| Substrate Doubled | 2x | 1x | 2x |

| Nucleophile Doubled | 1x | 2x | 2x |

| Both Doubled | 2x | 2x | 4x |

Stereochemical Control: The defined stereochemistry at the C2 position of (S)-3-bromopropane-1,2-diol makes it an invaluable chiral precursor in asymmetric synthesis. nih.gov The existing stereocenter can influence the stereochemical outcome of reactions at other positions within the molecule, a concept known as substrate stereochemical control. youtube.com For example, when used as a starting material, the chiral diol moiety can be used to direct the approach of reagents, leading to the formation of specific diastereomers of more complex products. This control is fundamental in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required for desired activity. nih.gov

Stereochemical Applications and Chiral Pool Utilization of S 3 Bromopropane 1,2 Diol

Role of Chirality in (S)-3-Bromopropane-1,2-diol Reactivity

The chirality at the C2 position of (S)-3-Bromopropane-1,2-diol is a defining feature that dictates its reactivity and utility in asymmetric synthesis. The specific spatial arrangement of the hydroxyl groups and the bromine atom allows for highly stereoselective reactions. This inherent chirality is crucial in the synthesis of enantiomerically pure compounds, where the biological activity is often dependent on a single enantiomer. biosynth.comuni-goettingen.de

The reactivity of (S)-3-Bromopropane-1,2-diol is characterized by the interplay of its three functional groups. The primary bromine atom is a good leaving group, susceptible to nucleophilic substitution, while the primary and secondary hydroxyl groups can undergo a variety of reactions such as oxidation, esterification, and etherification. The stereochemistry at the C2 center influences the accessibility of these reactive sites, enabling diastereoselective transformations. For instance, the selective reaction of one hydroxyl group over the other can be achieved by employing chiral catalysts or by exploiting the inherent steric and electronic differences arising from the fixed stereoconfiguration. This controlled reactivity makes (S)-3-Bromopropane-1,2-diol a valuable tool for introducing chirality into target molecules.

(S)-3-Bromopropane-1,2-diol as a Versatile Chiral Building Block in Asymmetric Synthesis

The trifunctional nature and defined stereochemistry of (S)-3-Bromopropane-1,2-diol make it a highly sought-after chiral building block in asymmetric synthesis, providing access to a wide range of complex and valuable molecules.

Asymmetric Synthesis of Complex Molecular Architectures

(S)-3-Bromopropane-1,2-diol serves as a key starting material for the enantioselective synthesis of intricate molecular structures. Its ability to introduce multiple stereocenters in a controlled manner is a significant advantage in the total synthesis of natural products and other complex organic molecules. nih.gov For example, it has been utilized in the synthesis of macrocyclic compounds, where the defined stereochemistry of the diol is essential for controlling the three-dimensional structure of the macrocycle. nih.gov The bromine and hydroxyl functionalities allow for sequential and regioselective reactions to build up the complex carbon skeleton.

One notable application is in the synthesis of chiral 1,2-diols and 1,3-diols, which are prevalent motifs in many biologically active molecules. nih.gov By temporarily protecting the diol as an acetonide, selective functionalization at the C3 position can be achieved, followed by deprotection and further transformations of the diol moiety.

Precursors for Chiral Pharmaceutical Intermediates

The pharmaceutical industry heavily relies on the synthesis of enantiomerically pure drugs to enhance efficacy and reduce side effects. (S)-3-Bromopropane-1,2-diol is a valuable precursor for a variety of chiral pharmaceutical intermediates.

A significant example is its use in the synthesis of inhibitors for p38 mitogen-activated protein (MAP) kinase, a key target in the development of treatments for inflammatory diseases. rsc.orgnih.govmdpi.comresearchgate.netuni-tuebingen.deresearchgate.net In the synthesis of pyridinylimidazole-based p38 MAP kinase inhibitors, (S)-3-Bromopropane-1,2-diol is used to introduce a dihydroxypropyl side chain, which can interact with the enzyme's binding site. rsc.org The specific (S)-configuration is often crucial for achieving high inhibitory potency.

The versatility of (S)-3-Bromopropane-1,2-diol allows for its incorporation into various heterocyclic scaffolds common in medicinal chemistry. The bromine atom can be displaced by a range of nucleophiles, while the diol functionality can be modified to optimize the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Applications in Agrochemical Synthesis

The principles of chirality are also of paramount importance in the agrochemical industry, where the biological activity of pesticides and herbicides is often stereospecific. (S)-3-Bromopropane-1,2-diol serves as a chiral building block for the synthesis of enantiomerically enriched agrochemicals. researchgate.net The introduction of a specific stereocenter can lead to products with enhanced efficacy, reduced environmental impact, and lower application rates.

While specific, publicly available examples of its direct use in commercial agrochemical synthesis are not abundant, its potential is recognized. The functional handles of (S)-3-Bromopropane-1,2-diol allow for the construction of a variety of molecular frameworks found in active agrochemical ingredients. For instance, its derivatives can be incorporated into compounds targeting specific enzymes or receptors in pests or weeds.

Role of (S)-3-Bromopropane-1,2-diol in Carbonyl Protection Strategies

In multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy. The 1,2-diol functionality of (S)-3-Bromopropane-1,2-diol makes it suitable for the protection of carbonyl groups in aldehydes and ketones through the formation of cyclic acetals or ketals. organic-chemistry.orgthieme-connect.de These cyclic structures are stable under a variety of reaction conditions, including those involving nucleophiles and bases, thus masking the reactivity of the carbonyl group while other transformations are carried out on the molecule. organic-chemistry.org

The formation of these protecting groups is typically catalyzed by an acid. The resulting five-membered 1,3-dioxolane (B20135) ring is generally stable and can be removed under acidic conditions to regenerate the carbonyl group once the protection is no longer needed. The presence of the bromomethyl substituent on the dioxolane ring can potentially influence the stability and reactivity of the protecting group. While the use of simple diols like ethylene (B1197577) glycol and propane-1,3-diol is more common for this purpose, the chirality of (S)-3-Bromopropane-1,2-diol can be advantageous in certain asymmetric synthesis contexts, where it may act as a chiral auxiliary, influencing the stereochemical outcome of subsequent reactions. For example, in the synthesis of complex molecules like steroids, selective protection of carbonyl groups is often necessary, and chiral diols can play a role in diastereoselective transformations. google.com

Contributions of (S)-3-Bromopropane-1,2-diol to Research in Biomaterials Science

The application of (S)-3-Bromopropane-1,2-diol in biomaterials science is an emerging area of research. Its trifunctional nature and chirality make it an attractive monomer for the synthesis of functional and biodegradable polymers. While direct and extensive research on (S)-3-Bromopropane-1,2-diol in this field is not yet widespread, its structural motifs are relevant to the design of advanced biomaterials.

For instance, the diol functionality can be used for the synthesis of polyesters and polyethers, which are common classes of biodegradable polymers. The presence of the bromine atom offers a site for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains to form hydrogels. These hydrogels could have potential applications in drug delivery, tissue engineering, and as scaffolds for cell growth. The chirality of the monomer unit can influence the macroscopic properties of the resulting polymer, such as its degradation rate and its interactions with biological systems. There is a mention in the literature of using 3-bromopropane-1,2-diol for the end-capping of star-shaped polymers, which are of interest in drug delivery and other biomedical applications, though this was not specific to the (S)-enantiomer.

The table below summarizes the key properties of (S)-3-Bromopropane-1,2-diol.

| Property | Value |

| IUPAC Name | (2S)-3-bromopropane-1,2-diol |

| CAS Number | 137490-63-2 nih.gov |

| Molecular Formula | C₃H₇BrO₂ nih.gov |

| Molecular Weight | 154.99 g/mol nih.gov |

| Boiling Point | 254 °C biosynth.com |

| Chirality | (S) at C2 |

| Key Functional Groups | Primary Bromine, Primary Hydroxyl, Secondary Hydroxyl |

Advanced Analytical Methodologies for the Characterization and Quantification of S 3 Bromopropane 1,2 Diol

Derivatization Strategies for Enhanced Chromatographic Analysis

To improve the volatility and chromatographic behavior of (S)-3-bromopropane-1,2-diol for gas chromatography (GC) analysis, derivatization is a critical step. This process chemically modifies the analyte to make it more amenable to separation and detection.

Phenylboronic acid (PBA) is a widely used derivatizing agent that selectively reacts with the cis-diol group of (S)-3-bromopropane-1,2-diol. chromforum.org This reaction forms a stable cyclic phenylboronate (B1261982) ester, which is significantly more volatile and less polar than the parent compound. This increased volatility makes the derivative suitable for GC analysis, and the specific reaction with the diol moiety enhances the selectivity of the method. chromforum.org The derivatization process is typically straightforward, involving mixing the sample with a PBA solution, followed by a short reaction time, often at room temperature, before extraction and injection into the GC-MS system. chromforum.orgnih.gov This approach has been successfully applied to the analysis of related compounds like 3-monochloropropane-1,2-diol (3-MCPD) in various food matrices. nih.govagriculturejournals.cz

Table 1: Comparison of Derivatization Approaches for Diol Analysis

| Derivatization Reagent | Key Advantages | Common Applications |

| Phenylboronic Acid (PBA) | High selectivity for cis-diols, simple and rapid reaction. chromforum.orgnih.gov | Analysis of 3-MCPD and related compounds in food and beverages. nih.govagriculturejournals.cz |

| Heptafluorobutyric Anhydride (B1165640) (HFBA) | Forms stable and highly volatile derivatives, enhances sensitivity for electron capture detection (ECD) and mass spectrometry. sigmaaldrich.comavantorsciences.com | Analysis of alcohols, amines, and phenols in various matrices. sigmaaldrich.comavantorsciences.com |

Heptafluorobutyric anhydride (HFBA) is another effective derivatizing agent that reacts with the hydroxyl groups of (S)-3-bromopropane-1,2-diol to form heptafluorobutyryl esters. researchgate.netsigmaaldrich.comnih.gov This process, known as acylation, significantly increases the volatility of the analyte. sigmaaldrich.comavantorsciences.com The resulting derivatives are stable and well-suited for GC analysis. sigmaaldrich.com A major advantage of using HFBA is the introduction of multiple fluorine atoms into the molecule, which enhances the sensitivity of detection, particularly with electron capture detection (ECD) and mass spectrometry in negative ion mode. avantorsciences.com While highly effective, this method can be less specific than PBA derivatization as HFBA reacts with various functional groups containing active hydrogens, such as alcohols and amines. sigmaaldrich.comavantorsciences.com Therefore, a thorough sample cleanup may be necessary to avoid interference from other compounds in the matrix. chromforum.org

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) is the cornerstone of sensitive and specific quantification of (S)-3-bromopropane-1,2-diol, especially when dealing with low concentrations in complex samples.

Isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving high accuracy and precision in quantitative analysis. This method involves the addition of a known amount of a stable isotope-labeled internal standard, such as (S)-3-bromopropane-1,2-diol-d5, to the sample at the beginning of the analytical procedure. medchemexpress.com This deuterated analog is chemically identical to the target analyte and will behave similarly during extraction, derivatization, and chromatographic separation. medchemexpress.com By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, any losses or variations during sample preparation can be effectively compensated for. This approach significantly improves the reliability of the results by correcting for matrix effects and procedural inconsistencies. Recovery rates using this method can range from 89% to 108%.

Both GC-MS and LC-MS/MS are instrumental in the analysis of (S)-3-bromopropane-1,2-diol in complex matrices like food and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization with agents like PBA or HFBA, GC-MS is a robust technique for the separation and quantification of (S)-3-bromopropane-1,2-diol. The gas chromatograph separates the derivatized analyte from other components in the sample mixture before it enters the mass spectrometer for detection and quantification. nih.gov GC-MS offers excellent chromatographic resolution and is often used with selective ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity, achieving low limits of detection. agriculturejournals.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For a direct analysis of the polar (S)-3-bromopropane-1,2-diol without derivatization, LC-MS/MS is the method of choice. This technique separates the compound in its native form using liquid chromatography, which is well-suited for polar molecules. The subsequent detection by tandem mass spectrometry provides a high degree of specificity and sensitivity, allowing for reliable quantification even in intricate matrices. Solid phase microextraction (SPME) can be used as a sample preparation method to reduce matrix effects in LC-MS analysis. core.ac.uk

Table 2: Performance Characteristics of Mass Spectrometry Techniques for (S)-3-Bromopropane-1,2-diol Analysis

| Technique | Sample Preparation | Key Advantages | Limit of Detection (LOD) |

| GC-MS | Derivatization required (e.g., with PBA or HFBA). | High chromatographic resolution, well-established methods. agriculturejournals.cz | Can reach as low as 0.010 mg/kg in lipid-rich matrices. |

| LC-MS/MS | Minimal sample preparation, derivatization often not required. | High specificity and sensitivity for polar analytes, reduced sample preparation time. | Method dependent, but generally offers very low detection limits. |

Research Applications in Environmental and Food Contaminant Analysis

The advanced analytical methods described are crucial for monitoring (S)-3-bromopropane-1,2-diol in various contexts. In food science, this compound is analyzed as a potential heat-induced contaminant, particularly in carbohydrate-rich foods, alongside other halogenated compounds. Its presence can serve as an indicator of specific processing conditions. For instance, brominated propanediols have been detected in vegetable oils. researchgate.net The structurally similar compound, 3-monochloropropane-1,2-diol (3-MCPD), is a known food contaminant formed at high temperatures in the presence of fat and salt, raising concerns about the potential for brominated analogs to form under similar conditions. nih.gov

In environmental analysis, (S)-3-bromopropane-1,2-diol can be used as a marker to assess the degradation of certain organic pollutants during wastewater treatment processes. The development of robust and sensitive analytical methods is essential for exposure assessment and ensuring food safety and environmental quality. nih.govosti.govfood.gov.uk

Detection and Monitoring as a Marker for Organic Pollutant Degradation

(S)-3-Bromopropane-1,2-diol has been identified as a key intermediate in the biodegradation of certain halogenated organic pollutants. Its detection and monitoring provide valuable insights into the pathways and efficiency of bioremediation processes. One notable example is the enzymatic degradation of the environmental pollutant 1,2,3-tribromopropane (B147538) (TBP), a synthetic chemical used in the past as a soil fumigant and flame retardant.

Research has shown that haloalkane dehalogenase enzymes, such as DmmA, found in marine microbial consortia, can catalyze the multistep degradation of 1,2,3-tribromopropane. researchgate.net In this process, (S)-3-Bromopropane-1,2-diol appears as a transient intermediate. The enzymatic reaction proceeds through sequential hydrolytic dehalogenation steps, where a bromine atom is replaced by a hydroxyl group. The detection of 3-bromopropane-1,2-diol confirms the progression of the degradation cascade towards the final, less toxic product, glycerol (B35011). researchgate.net

The monitoring of the concentrations of the parent pollutant, the intermediates including 3-bromopropane-1,2-diol, and the final product over time allows for the characterization of the reaction kinetics. researchgate.net This is crucial for assessing the effectiveness of bioremediation strategies for sites contaminated with halogenated hydrocarbons.

| Reaction Step | Substrate | Intermediate/Product | Enzyme | Significance of Monitoring |

|---|---|---|---|---|

| 1 | 1,2,3-Tribromopropane | 2,3-Dibromopropan-1-ol | Haloalkane Dehalogenase (e.g., DmmA) | Initial degradation of the primary pollutant. |

| 2 | 2,3-Dibromopropan-1-ol | 3-Bromopropane-1,2-diol | Confirmation of the degradation pathway progression. | |

| 3 | 3-Bromopropane-1,2-diol | Glycerol | Indicates complete detoxification to a benign product. |

Identification in Heat-Processed Foodstuffs as a Process-Induced Byproduct

While not typically formed directly in food, (S)-3-Bromopropane-1,2-diol, more commonly referred to in food analysis as 3-monobromo-1,2-propanediol (3-MBPD), is a critical analyte in the indirect determination of glycidyl (B131873) fatty acid esters (GEs). GEs are process-induced contaminants that form in edible oils and fats during high-temperature refining processes. merieuxnutrisciences.com Due to the carcinogenic potential of glycidol (B123203), the parent compound of GEs, regulatory bodies have set maximum levels for these contaminants in various food products, including vegetable oils, infant formula, and other specialized foods. merieuxnutrisciences.comeurofins.de

Direct analysis of the multitude of individual GE species is complex. fediol.eunih.gov Therefore, internationally recognized indirect analytical methods are commonly employed. These methods are based on the chemical conversion of all GEs present in a sample into a single, easily quantifiable compound. researchgate.netbund.de In many official methods, such as those standardized by the AOCS (American Oil Chemists' Society), GEs are first hydrolyzed to release free glycidol. fediol.eu The highly reactive glycidol is then converted into the more stable 3-MBPD by reaction with a bromide salt (e.g., sodium bromide) under acidic conditions. researchgate.netbund.de

The resulting 3-MBPD is then extracted, derivatized (often with phenylboronic acid), and quantified using gas chromatography-mass spectrometry (GC-MS). nih.goveuropa.eu The amount of 3-MBPD measured is used to calculate the total concentration of GEs in the original food sample. To ensure accuracy, a deuterated internal standard, such as 3-bromopropane-1,2-diol-d5, is often added at the beginning of the analysis to correct for any analyte loss or variation during sample preparation. bund.demedchemexpress.com

Collaborative validation studies have been conducted to assess the performance of these methods across various food matrices. These studies demonstrate the methods' suitability for monitoring regulatory limits, although precision can vary depending on the complexity of the food matrix and the concentration of the analyte. europa.euscispace.com

| Step | Description | Key Reagents/Techniques | Analyte Form |

|---|---|---|---|

| 1. Hydrolysis (Transesterification) | Fatty acid esters of glycidol are cleaved to release free glycidol. | Alkaline or acid catalysis | Glycidol |

| 2. Conversion | Free glycidol is converted to a stable bromo-derivative. | Acidified sodium bromide solution | 3-Bromopropane-1,2-diol (3-MBPD) |

| 3. Derivatization | The diol structure of 3-MBPD is derivatized to improve chromatographic performance and detection sensitivity. | Phenylboronic acid (PBA) | 3-MBPD-PBA derivative |

| 4. Quantification | The derivatized analyte is quantified against an internal standard. | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantified ion fragments of the derivative |

| Food Matrix | Analyte (as free form) | Mean Concentration (mg/kg) | Repeatability (RSDr %) | Reproducibility (RSDR %) |

|---|---|---|---|---|

| Salami | 3-MCPD | 0.016 | 16.9% | 31.3% |

| Cheese Alternative | 3-MCPD | 0.043 | 11.6% | 23.3% |

| Waffles | Bound 3-MCPD | 0.121 (fat basis) | 5.0% | 11.6% |

| Potato Crisps | Bound Glycidol (as GE) | 0.294 (fat basis) | 10.5% | 17.0% |

| Refined Oil | Bound 3-MCPD | 1.189 (fat basis) | 1.3% | 6.5% |

Note: The performance data in Table 3 is for 3-monochloropropane-1,2-diol (3-MCPD) and glycidol, which are analyzed using similar derivatization and GC-MS techniques as 3-MBPD. The precision values (RSDr and RSDR) are indicative of the performance expected for such methods.

Theoretical and Computational Studies on S 3 Bromopropane 1,2 Diol and Analogues

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions involving (S)-3-bromopropane-1,2-diol and its analogues. These computational methods provide valuable insights into reaction mechanisms, transition states, and the stability of intermediates, which are often difficult to determine experimentally.

One area of significant investigation is the synthesis of (S)-3-bromopropane-1,2-diol itself. For instance, the treatment of 3-oxetanol with carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3) under mild conditions leads to an unexpected ring-opening reaction to form 3-bromo-1,2-propanediol (B131886). researchgate.net DFT calculations can be employed to model the reaction pathway, identifying the key intermediates and transition states involved in this selective ring-opening process. This allows researchers to understand why bromination and ring-opening occur preferentially over other potential reactions.

Furthermore, DFT is instrumental in studying the stereochemistry of reactions. For example, in the Jacobsen catalytic asymmetric bromination, a chiral salen-Co(III) catalyst is used for the kinetic resolution of 1,2-diol precursors. DFT calculations can model the interaction between the catalyst and the diol, explaining the high enantioselectivity (up to 92% ee) observed in the formation of the brominated product. These models can reveal the subtle non-covalent interactions that govern the stereochemical outcome.

The reactivity of the bromine atom in (S)-3-bromopropane-1,2-diol is another key area of study. The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. DFT calculations can predict the activation energies for different nucleophiles and help in understanding the factors that influence the reaction rate and selectivity. This predictive capability is crucial for designing efficient synthetic routes to more complex molecules.

Molecular Dynamics and Conformational Analysis of Related Diols

Molecular dynamics (MD) simulations offer a powerful approach to understanding the conformational behavior of (S)-3-bromopropane-1,2-diol and related diols in different environments. These simulations provide a dynamic picture of how these molecules flex and change shape over time, which is crucial for understanding their reactivity and biological activity.

The conformational landscape of diols is often complex, with the potential for both intramolecular and intermolecular hydrogen bonding. For instance, in 1,2-ethanediol (B42446) (glycol), MD simulations have been used to estimate the free energy difference between the gauche and trans conformations in various solvents. aip.org These studies have shown that the surrounding medium can significantly influence the preferred conformation. nih.gov In aqueous solutions, the gauche conformation, which allows for an intramolecular hydrogen bond, is often favored. mdpi.com

For larger and more complex diols, such as the sterically hindered α-conidendrin-based chiral 1,4-diols (LIGNOLs), MD simulations have been used to explore their conformational behavior in aqueous solution. nih.gov By analyzing the relevant torsional angles during the simulations, researchers can identify the most stable conformations and understand how solvation affects their structure. nih.gov

In the case of 1,3-propanediol (B51772), MD simulations have been employed to determine the ratios and lifetimes of all possible conformations in an aqueous environment. mdpi.comnih.gov These studies have revealed that even for a relatively simple molecule, a large number of unique conformations can exist. mdpi.com The simulations also provide insights into the dynamics of conformational changes, with the average lifetimes of individual conformations often being in the picosecond range. nih.gov This detailed understanding of conformational dynamics is essential for predicting the properties and reactivity of diols like (S)-3-bromopropane-1,2-diol.

| Diol | Key Conformational Finding | Simulation Method |

| 1,2-Ethanediol | Predominance of gauche conformation in the liquid state, allowing for intramolecular hydrogen bonds. mdpi.com | Molecular Dynamics & X-Ray Diffraction |

| 1,3-Propanediol | In aqueous solution, the tTTg conformation (no intramolecular H-bond) is predominant (37-39%). mdpi.comnih.gov | Molecular Dynamics |

| LIGNOLs (chiral 1,4-diols) | The lowest energy conformation in the gas phase is the determining factor for the preferred conformation in aqueous solution. nih.gov | Molecular Dynamics & COSMO |

Computational Approaches to Stereochemistry and Chirality Recognition

Computational methods are indispensable tools for determining the stereochemistry and understanding the principles of chirality recognition in molecules like (S)-3-bromopropane-1,2-diol and its analogues. These approaches provide a bridge between the molecular structure and its chiroptical properties, such as optical rotatory dispersion (ORD) and electronic circular dichroism (ECD).

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. Time-dependent density functional theory (TDDFT) has become a reliable method for calculating ORD and ECD spectra. researchgate.net By comparing the computationally predicted spectra with experimentally measured data, the absolute configuration of a chiral molecule can be confidently assigned. This combined experimental and computational approach offers a more robust determination than relying on a single method alone. researchgate.net A crucial first step in these calculations is a thorough conformational analysis to identify all relevant low-energy conformers, as the final calculated spectrum is a population-weighted average of the spectra of individual conformers. nih.gov

Computational studies are also vital for understanding chiral recognition, the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. This phenomenon is fundamental to many biological processes and to the development of enantioselective sensors and catalysts. For example, computational modeling can be used to investigate the formation of diastereomeric complexes between a chiral host and the enantiomers of a chiral guest. mdpi.com These models can elucidate the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the differential binding affinities.

In the context of chiral diols, computational studies have been used to explore the preference for homochiral (interaction between two identical enantiomers) versus heterochiral (interaction between two different enantiomers) dimerization. rsc.org These studies can reveal how factors like intramolecular hydrogen bonding and steric hindrance influence the aggregation behavior of chiral molecules. rsc.org This knowledge is crucial for designing systems with specific self-assembly properties.

| Computational Method | Application in Stereochemistry and Chirality | Key Insights |

| Time-Dependent DFT (TDDFT) | Calculation of ORD and ECD spectra for absolute configuration determination. researchgate.net | Provides a reliable method for assigning the absolute configuration of chiral molecules by comparing calculated and experimental spectra. researchgate.net |

| Molecular Mechanics (MMFF94s) & DFT | Two-step conformational analysis to identify low-energy conformers. nih.gov | A thorough conformational search is essential for accurate chiroptical calculations. nih.gov |

| Molecular Modeling | Investigation of diastereomeric complex formation in chiral recognition. mdpi.com | Elucidates the non-covalent interactions responsible for enantioselective binding. mdpi.com |

| DFT (B3LYP-D3(BJ,abc)) | Study of homochiral vs. heterochiral dimerization of cyclic diols. rsc.org | Reveals the influence of intramolecular hydrogen bonding and steric effects on chiral self-recognition. rsc.org |

Predictive Modeling for Novel Synthetic Pathways

Predictive modeling, often leveraging computational chemistry and data-driven approaches, is becoming increasingly important in the design of novel and efficient synthetic pathways for (S)-3-bromopropane-1,2-diol and its derivatives. These models can help to identify promising reaction conditions, predict the feasibility of new synthetic routes, and guide the development of more sustainable and economical processes.

One of the key applications of predictive modeling is in the exploration of alternative starting materials and reaction sequences. For example, while (S)-3-bromopropane-1,2-diol can be synthesized from epibromohydrin (B142927), predictive models could be used to evaluate the viability of alternative precursors, such as those derived from renewable feedstocks. researchgate.net This could involve screening virtual libraries of potential starting materials and using computational tools to predict their reactivity and the likely yields of the desired product.

The biosynthesis of related diols, such as 1,3-propanediol, also provides a fertile ground for predictive modeling. nih.gov By modeling the enzymatic pathways involved in the conversion of glycerol (B35011) or glucose to 1,3-propanediol, researchers can identify potential bottlenecks and design strategies for metabolic engineering to improve the production efficiency. nih.gov These models can also be used to explore the possibility of engineering microorganisms to produce novel diols, including halogenated derivatives.

The integration of machine learning algorithms with computational chemistry data is a particularly promising area of predictive modeling. By training machine learning models on large datasets of known reactions, it is possible to develop tools that can predict the outcome of new reactions with a high degree of accuracy. These tools could be used to predict the major products, side products, and optimal reaction conditions for the synthesis of (S)-3-bromopropane-1,2-diol and a wide range of other valuable chemical compounds.

| Modeling Approach | Application in Synthetic Pathway Design | Potential Impact |

| Computational Screening | Evaluation of alternative starting materials and reaction sequences. | Identification of more sustainable and economical synthetic routes from renewable feedstocks. researchgate.net |

| In-silico Optimization | Screening of catalysts and reaction conditions for existing synthetic methods. | Improvement of enantiomeric excess and overall yield in the synthesis of chiral diols. acs.org |

| Metabolic Pathway Modeling | Identification of bottlenecks and design of metabolic engineering strategies for biosynthesis. | Enhanced production of diols like 1,3-propanediol in microorganisms. nih.gov |

| Machine Learning | Prediction of reaction outcomes for novel synthetic transformations. | Accelerated discovery and development of new and efficient synthetic methods. |

Future Research Directions and Emerging Opportunities for S 3 Bromopropane 1,2 Diol

Innovations in Green Chemistry Approaches for Synthesis

The chemical industry's increasing emphasis on sustainability has spurred research into greener synthetic routes for key intermediates like (S)-3-Bromopropane-1,2-diol. vulcanchem.com Future innovations are expected to align with the principles of green chemistry, prioritizing the reduction of hazardous waste, use of renewable resources, and development of energy-efficient processes. bbhegdecollege.comuni-regensburg.de

One of the most promising areas is the advancement of biocatalysis. Enzymatic methods, such as the use of lipases for the asymmetric hydrolysis of racemic esters like (±)-1,2-diacetoxy-3-bromopropane, offer a highly selective route to the desired (S)-diol. tandfonline.comharvard.edu This approach avoids the harsh reagents and conditions often associated with traditional chemical resolutions. Future work will likely focus on discovering and engineering more robust and efficient enzymes, optimizing reaction conditions, and developing integrated processes for cofactor recycling to enhance the economic viability of these biocatalytic methods. harvard.edu

Catalytic innovations also represent a significant frontier. The development of enantioselective catalysts, such as the chiral salen-Co(III) complex used for the hydrolytic kinetic resolution of racemic epibromohydrin (B142927), provides an efficient path to enantiopure (S)-3-Bromopropane-1,2-diol. Research is trending towards creating catalysts that are not only highly selective but also recoverable and reusable, potentially by immobilizing them on solid supports. Furthermore, exploring alternative, milder reaction conditions, such as the synthesis from 3-oxetanol using reagents like triphenylphosphine (B44618) and carbon tetrabromide which proceeds with high yield, contributes to greener process profiles. researchgate.net

Table 1: Comparison of Synthetic Strategies for (S)-3-Bromopropane-1,2-diol

| Synthetic Approach | Key Reagents/Catalyst | Green Chemistry Aspects | Reported Yield/Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Hydrolytic Kinetic Resolution | (R,R)-(salen)CoIII-OAc | Catalytic method, high enantioselectivity. | ≥96% ee | |

| Enzymatic Asymmetric Hydrolysis | Lipase (B570770) | Biocatalysis, mild conditions, aqueous medium. | 77% ee for related compounds | tandfonline.com |

| Ring-Opening of Oxetane (B1205548) | CBr₄ / PPh₃ | Mild conditions, high conversion. | High yield (up to 97%) | researchgate.net |

Expanding the Scope of Chiral Synthesis Applications

As a versatile chiral building block, (S)-3-Bromopropane-1,2-diol is a cornerstone for constructing a wide array of complex molecules with defined stereochemistry. vulcanchem.com Its reactivity profile, featuring a nucleophilic substitution-prone bromine atom and two hydroxyl groups for further functionalization, makes it an ideal precursor for chiral epoxides, functionalized glycerol (B35011) derivatives, and bioactive compounds. vulcanchem.com

Future research is set to expand its application portfolio significantly. A key area of exploration involves leveraging the diol in the asymmetric synthesis of novel pharmaceutical intermediates. It has already been utilized as a precursor in the synthesis of p38α MAP kinase inhibitors and chiral lactones like (5R,6R)-dimethoxy/diethoxy-5,6-dimethyl-1,4-dioxan-2-ones. A classic application that highlights its potential is its role in the synthesis of the (S)-enantiomer of propranolol, a widely used beta-blocker, where the chiral diol moiety is a crucial component. tandfonline.comthieme-connect.com

The development of new synthetic methodologies will be critical to unlocking further applications. vulcanchem.com This includes designing novel multi-step reaction sequences where the stereocenter of (S)-3-Bromopropane-1,2-diol directs the formation of subsequent chiral centers. The goal is to devise more efficient and stereoselective routes to access complex, optically active compounds that are currently difficult to synthesize, thereby broadening the chemical space available for drug discovery and development. vulcanchem.comshu.ac.uk

Table 2: Selected Chiral Molecules Synthesized Using (S)-3-Bromopropane-1,2-diol Derivatives

| Target Molecule/Class | Significance/Application | Reference |

|---|---|---|

| (S)-Propranolol | β-Adrenergic Blocker (Cardiovascular Drug) | tandfonline.comthieme-connect.com |

| p38α MAP Kinase Inhibitors | Potential Anti-inflammatory and Anticancer Agents | |

| (5R,6R)-dialkoxy-5,6-dimethyl-1,4-dioxan-2-ones | Chiral Lactone Building Blocks | |

| Chiral Epoxides | Versatile Synthetic Intermediates | vulcanchem.com |

| Functionalized Glycerol Derivatives | Precursors for Bioactive Molecules | vulcanchem.com |

Integration into Advanced Functional Materials Development

The unique trifunctional structure of (S)-3-Bromopropane-1,2-diol presents an untapped potential for the development of advanced functional materials. While direct applications in this area are still emerging, the structural motifs inherent in this molecule suggest several promising research avenues. Its ability to act as a monomer or a cross-linking agent can be exploited in polymer chemistry.

A significant opportunity lies in the synthesis of novel chiral polymers. By incorporating (S)-3-Bromopropane-1,2-diol into polymer backbones or as pendant groups, materials with specific chiroptical properties could be developed. Such polymers could find applications in chiral chromatography as stationary phases for enantioselective separations, in sensor technology for the detection of specific enantiomers, or as components in asymmetric catalysis.

Furthermore, its diol functionality is analogous to that of other propanediols used in the synthesis of green resins and polymers. The hydroxyl groups can react to form polyesters or polyethers, while the bromine atom provides a reactive handle for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties. This could lead to the creation of advanced resins with enhanced thermal stability, specific solubility characteristics, or cross-linking capabilities for creating robust thermoset materials. Future research will focus on controlled polymerization techniques to create well-defined polymer architectures and on exploring the structure-property relationships of these new materials.

Table 3: Potential Applications of (S)-3-Bromopropane-1,2-diol in Functional Materials

| Potential Material Type | Key Feature from (S)-3-Bromopropane-1,2-diol | Prospective Application | Reference |

|---|---|---|---|

| Chiral Polymers | Defined Stereocenter | Enantioselective Separation Media, Asymmetric Catalysis | vulcanchem.com |

| Functional Polyesters/Polyethers | Diol Functionality for Polymerization | Biodegradable Plastics, Specialty Coatings | |

| Cross-linked Resins | Trifunctional Nature (2 -OH, 1 -Br) | High-performance Thermosets, "Green" Resins | |

| Liquid Crystals | Chirality and Rod-like Potential | Advanced Optical Displays, Sensors | N/A |

Interdisciplinary Linkages with Biological and Medicinal Chemistry Research

The intersection of chemistry and biology offers a fertile ground for future research on (S)-3-Bromopropane-1,2-diol and its derivatives. The compound is not merely a synthetic intermediate but is also being investigated for its own biological activities and as a scaffold for designing new therapeutic agents. vulcanchem.com

Emerging research has pointed to (S)-3-Bromopropane-1,2-diol as a potential drug candidate itself, with some sources identifying it as a leukotriene antagonist and an inhibitor of penicillin-binding proteins, suggesting applications in inflammatory diseases and as an antibacterial agent. biosynth.com These preliminary findings warrant a more systematic investigation into its mechanism of action and potential therapeutic efficacy. Future studies could involve comprehensive biological screening to uncover new activities and molecular targets. vulcanchem.com

The primary role of (S)-3-Bromopropane-1,2-diol in this field will likely remain as a key building block for chiral drugs. Its derivatives have been synthesized and evaluated as inhibitors of critical enzymes, such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is a target in the treatment of estrogen-dependent diseases like breast cancer. nih.gov The ability to create isotopically labeled analogues, such as deuterium-labeled versions, is also crucial for conducting detailed pharmacokinetic and metabolic studies, which are essential components of modern drug development. medchemexpress.com The future will see its increased integration into medicinal chemistry programs aimed at creating highly specific, enantiomerically pure drugs with improved efficacy and reduced side effects.

Table 4: Investigated Biological and Medicinal Chemistry Applications

| Application Area | Molecular Target / Disease | Role of (S)-3-Bromopropane-1,2-diol | Reference |

|---|---|---|---|

| Anti-inflammatory | Leukotriene Pathway | Direct activity as an antagonist. | biosynth.com |

| Antibacterial | Penicillin-Binding Proteins | Direct activity as an inhibitor. | biosynth.com |

| Oncology / Endocrinology | 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) | Scaffold for synthesizing enzyme inhibitors. | nih.gov |

| Drug Development | Various (e.g., Kinase Pathways) | Chiral precursor for small molecule inhibitors. | |

| Pharmacokinetic Studies | Metabolism and Distribution (ADME) | Precursor for isotopically labeled drug analogues. | medchemexpress.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.